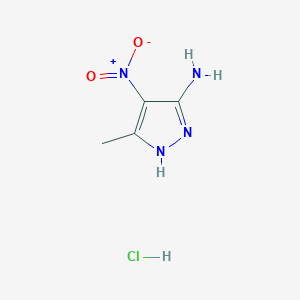

3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride

Beschreibung

3-Methyl-4-nitro-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative characterized by a nitro group at position 4, a methyl group at position 3, and an amine group at position 5, stabilized as a hydrochloride salt. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications, with substituents such as nitro, methyl, and amine groups influencing reactivity, solubility, and stability. The hydrochloride salt form enhances aqueous solubility and crystallinity, which is critical for purification and biological activity .

Eigenschaften

Molekularformel |

C4H7ClN4O2 |

|---|---|

Molekulargewicht |

178.58 g/mol |

IUPAC-Name |

5-methyl-4-nitro-1H-pyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C4H6N4O2.ClH/c1-2-3(8(9)10)4(5)7-6-2;/h1H3,(H3,5,6,7);1H |

InChI-Schlüssel |

FPJXMCGAFYNVJC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NN1)N)[N+](=O)[O-].Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Strategy

The preparation of 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride typically involves:

- Synthesis of the pyrazole core with a methyl substituent.

- Introduction of the nitro group at the 4-position.

- Amination at the 5-position of the pyrazole ring.

- Conversion of the free base to the hydrochloride salt.

Preparation of 3-amino-5-methylpyrazole as a Key Intermediate

A foundational intermediate for the target compound is 3-amino-5-methylpyrazole. According to a patented process, this intermediate is prepared by reacting sodium cyanoacetone with hydrazine or hydrazinium salts in organic solvents such as toluene under reflux with water removal. The reaction proceeds via nucleophilic attack of hydrazine on the cyanoacetone, followed by cyclization to form the pyrazole ring:

- Sodium cyanoacetone (1 mol) is suspended in toluene.

- Hydrazinium monohydrochloride (1 mol) is added gradually.

- The mixture is refluxed with continuous water removal until no more water is collected.

- After cooling, sodium chloride is precipitated with ethanol and filtered.

- The filtrate is distilled to isolate 3-amino-5-methylpyrazole with yields around 72-83% and purity >95%.

This method offers a robust and scalable approach to the pyrazole core bearing the amino and methyl groups.

Nitration to Introduce the Nitro Group at the 4-Position

Nitration of pyrazole derivatives to obtain nitropyrazoles is a well-studied reaction. Recent advances highlight methods such as:

- Direct nitration of 1-methylpyrazole using trifluoroacetic anhydride and concentrated nitric acid at low temperature, followed by stirring and evaporation to yield 3-methyl-4-nitropyrazole derivatives.

- Use of silicon oxide-bismuth nitrate or silicon dioxide-sulfuric acid-bismuth nitrate in tetrahydrofuran (THF) as a greener, low-toxicity nitration method producing 3-nitropyrazoles efficiently.

For the target compound, nitration at the 4-position of the 3-methylpyrazole ring is critical and can be achieved by these controlled nitration procedures.

Amination at the 5-Position

The 5-amino substituent can be introduced via condensation reactions involving β-ketonitriles and hydrazines, which proceed through hydrazone intermediates followed by cyclization to 5-aminopyrazoles. Alternatively, microwave-assisted synthesis has been reported:

- Reaction of an appropriate α-cyanoketone or 3-aminocrotononitrile with hydrazines in aqueous HCl under microwave irradiation at 150 °C for 10-15 minutes yields 1-aryl-1H-pyrazole-5-amines efficiently with yields of 70-90%.

- This method is fast, uses water as solvent, and is amenable to various functional groups, suggesting applicability to the preparation of 3-methyl-4-nitro-1H-pyrazol-5-amine.

Formation of the Hydrochloride Salt

The free base 3-methyl-4-nitro-1H-pyrazol-5-amine is converted to its hydrochloride salt by reaction with hydrochloric acid, typically in aqueous solution, to improve stability and facilitate handling. This salt formation is straightforward and commonly used for isolation and purification.

Summary Table of Preparation Steps

In-Depth Research Findings and Analysis

- The patented method for pyrazole formation offers a reproducible and scalable route to the amino-methyl pyrazole core with high purity and good yields.

- Nitration methods have evolved from harsh, low-yield procedures to more environmentally friendly and efficient protocols using bismuth nitrate catalysts, which could be adapted to nitration of methyl-substituted pyrazoles.

- Microwave-assisted synthesis significantly reduces reaction time and solvent waste, providing a green chemistry approach to functionalized pyrazoles including amino derivatives.

- The hydrochloride salt form improves compound handling and is standard in chemical and pharmaceutical research.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group at position 4 undergoes reduction to form an amine, a key reaction for generating bioactive intermediates.

Notes :

-

Catalytic hydrogenation may require neutralization steps to isolate the free base.

Nucleophilic Substitution Reactions

The nitro group’s electron-withdrawing nature activates the pyrazole ring for substitution, though steric hindrance from the methyl group limits reactivity.

Example :

-

Diazotization of the amine (post-nitro reduction) enables coupling with phenols or amines to form azo dyes .

Functionalization of the Amine Group

The primary amine at position 5 participates in acylations, alkylations, and condensations.

Mechanism :

-

Acylation requires deprotonation of the amine (e.g., using NaHCO₃) to enhance nucleophilicity .

-

Solvent-free condensation with aldehydes forms imines, which are reducible to secondary amines .

Cyclization and Heterocycle Formation

The amine and nitro groups enable participation in cyclization reactions to form fused heterocycles.

Example :

-

Reaction with malononitrile under basic conditions forms tricyclic structures via tandem condensation .

Oxidation and Stability

The nitro group is stable under mild conditions but oxidizes further under strong agents.

| Oxidizing Agent | Products | Notes | Sources |

|---|---|---|---|

| KMnO₄ (acidic) | Carboxylic acid derivatives | Rare due to ring stability; methyl group may oxidize to COOH. | |

| Ozone (O₃) | Ring cleavage products | Limited utility; occurs under extreme conditions. |

Salt-Specific Reactivity

The hydrochloride salt influences solubility and reaction pathways:

Wissenschaftliche Forschungsanwendungen

3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive pyrazoles.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The physicochemical and structural properties of 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride are compared below with structurally related pyrazole derivatives from the literature (Table 1). Key differences in substituents, spectral data, and physical properties are highlighted.

Table 1: Comparison of 3-Methyl-4-Nitro-1H-Pyrazol-5-Amine Hydrochloride with Analogous Pyrazole Derivatives

Key Observations :

Hydrogen Bonding: The hydrochloride salt form enhances hydrogen bonding capabilities compared to neutral carboxamide or cyano groups, likely improving crystallinity and thermal stability .

Physical Properties :

- Melting Points : The target compound’s melting point is unreported, but analogs with bulky aryl groups (e.g., 3d: 181–183°C) exhibit higher melting points than those with smaller substituents (e.g., 3a: 133–135°C), suggesting nitro groups may similarly elevate melting points via enhanced intermolecular interactions .

- Solubility : Hydrochloride salts (e.g., benzydamine HCl, memantine HCl) generally exhibit higher water solubility than their free bases, a property critical for bioavailability in pharmaceutical applications .

Spectral Data :

- ¹H-NMR : The target compound’s amine proton (NH₂·HCl) would likely resonate downfield (δ ~8–12 ppm), distinct from carboxamide NH signals in analogs (δ ~12.88 ppm in 3e) .

- Mass Spectrometry : The molecular ion peak for the target compound (theoretical m/z 178.58) would differ significantly from analogs (m/z 403–437), reflecting its simpler structure .

Synthesis and Purification :

- Unlike analogs synthesized via EDCI/HOBt-mediated coupling , the target compound may require nitration of a 3-methylpyrazole precursor followed by amination and salt formation.

Biologische Aktivität

3-Methyl-4-nitro-1H-pyrazol-5-amine hydrochloride is a compound of significant interest due to its unique chemical structure and associated biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride is CHNO·HCl, with a molecular weight of approximately 142.116 g/mol. The compound features a methyl group at the 3-position, a nitro group at the 4-position, and an amine group at the 5-position of the pyrazole ring, which contributes to its biological activity.

The biological activity of 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride is primarily attributed to its ability to interact with various biological targets:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects in pathogens.

- Hydrogen Bonding : The amine group can form hydrogen bonds with biological macromolecules, influencing their function and stability.

- Enzyme Inhibition : In silico studies suggest that the compound may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects against certain diseases.

Antimicrobial Properties

Research indicates that derivatives of 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures possess antibacterial and antifungal activities. These activities are linked to their ability to disrupt essential pathways in pathogens .

Anti-inflammatory Effects

Compounds within the pyrazole family have been investigated for their anti-inflammatory properties. For instance, some derivatives have demonstrated the ability to inhibit inflammatory mediators in vitro, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

The compound has also been studied for its anticancer properties. Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. The mechanisms often involve interference with cell cycle progression and induction of apoptosis .

Case Studies and Research Findings

Several studies highlight the biological activity of 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride:

- Antimicrobial Activity : A study found that related pyrazole derivatives exhibited significant inhibition against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .

- Anti-inflammatory Activity : In a model of carrageenan-induced edema in mice, compounds derived from pyrazole showed comparable efficacy to indomethacin, a standard anti-inflammatory drug .

- Anticancer Studies : A series of experiments demonstrated that certain pyrazole derivatives inhibited proliferation in various cancer cell lines with IC values less than 10 µM, indicating potent anticancer activity .

Comparative Analysis

The following table summarizes key findings related to the biological activities of 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride compared to other pyrazole derivatives:

Q & A

Basic: What are the common synthetic routes for 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride, and how can intermediates be optimized?

The compound is typically synthesized via cyclization and functionalization of pyrazole precursors. A key intermediate, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, is generated through formylation, oxidation, and acylation steps . For nitro group introduction, nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at low temperatures) is critical to avoid over-nitration. Optimization involves monitoring reaction kinetics via HPLC or TLC to isolate intermediates. Adjusting stoichiometry of phosphorus oxychloride (POCl₃) during cyclization can improve yields .

Table 1: Common Intermediates and Reaction Conditions

| Intermediate | Key Reaction Step | Optimal Conditions |

|---|---|---|

| Pyrazole-4-carbonyl chloride | Cyclization | POCl₃, 120°C, 6h |

| Nitro-substituted pyrazole | Nitration | HNO₃/H₂SO₄, 0–5°C |

| Final hydrochloride salt | Salt formation | HCl gas in EtOH |

Advanced: How can crystallographic data discrepancies in 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride be resolved using SHELX programs?

Crystallographic refinement using SHELXL requires addressing twinning, disorder, or hydrogen bonding ambiguities. For this compound, hydrogen bonding patterns (e.g., N–H···O interactions between the nitro group and amine) should be analyzed via graph-set notation (e.g., R₂²(8) motifs) to validate geometry . If data contradicts expected bond lengths (e.g., C–N bonds in the pyrazole ring), refine anisotropic displacement parameters and apply restraints to nitro group torsion angles. SHELXL’s TWIN and BASF commands can model twinning, while SIMU and DELU restraints stabilize refinement .

Basic: What spectroscopic techniques are most effective for characterizing the hydrochloride salt form?

- IR Spectroscopy: Confirm salt formation via N–H⁺ stretching (~2500–3000 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂) .

- ¹H/¹³C NMR: In DMSO-d₆, the amine proton (NH₂) appears as a broad singlet (~δ 5.5–6.5 ppm). Hydrochloride protonation shifts pyrazole ring protons downfield .

- Mass Spectrometry: ESI-MS in positive mode should show [M+H]⁺ and [M+Cl]⁻ adducts.

Advanced: How can hydrogen bonding networks influence the stability of this compound in solid-state formulations?

The compound’s stability in crystalline form depends on N–H···Cl⁻ and N–H···O interactions. Using Etter’s graph-set analysis, identify primary motifs (e.g., chains or rings) that enhance lattice energy. For example, a C(4) chain along the b-axis (via amine-Cl⁻ hydrogen bonds) may improve thermal stability. DSC/TGA can correlate decomposition temperatures (e.g., >200°C) with intermolecular bond strength .

Basic: What are the critical storage conditions to prevent degradation of the hydrochloride salt?

- Temperature: Store at –20°C in airtight containers to avoid hygroscopic decomposition .

- Light Sensitivity: Protect from UV exposure due to nitro group photolability.

- Solubility: Limited solubility in water; use anhydrous DMSO or ethanol for long-term stock solutions.

Advanced: How can reaction pathways be validated when synthesizing analogs with substituted aryl groups?

Use DFT calculations (e.g., Gaussian 16) to model transition states for aryl substitution reactions. Compare experimental vs. computed NMR shifts (e.g., GIAO method) to confirm regioselectivity. For example, meta-substituted aryl groups may exhibit distinct ¹³C chemical shifts (~δ 120–130 ppm) due to electron-withdrawing effects .

Basic: What purity assessment methods are recommended for this compound?

- HPLC: Use a C18 column (MeCN/H₂O + 0.1% TFA) to detect nitro-reduction byproducts (RT ~8–10 min).

- Elemental Analysis: Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Advanced: How to address contradictions in biological activity data across structural analogs?

If analogs show inconsistent activity (e.g., enzyme inhibition), perform molecular docking (AutoDock Vina) to assess binding mode variations. For instance, steric clashes caused by the methyl group at position 3 may reduce affinity for hydrophobic binding pockets. Validate with isothermal titration calorimetry (ITC) to measure ΔG and ΔH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.